9-(p-Chlorobenzylidene)fluorene
Description
Properties
IUPAC Name |
9-[(4-chlorophenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZNQDQGGOSSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288581 | |
| Record name | 9-(p-Chlorobenzylidene)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-71-6 | |
| Record name | 9-(p-Chlorobenzylidene)fluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(p-Chlorobenzylidene)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Aldol Condensation
The most widely reported method involves the condensation of fluorene with p-chlorobenzaldehyde under basic conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol facilitates the formation of the benzylidene moiety through dehydration.
Typical Procedure
- Molar ratio : 1:1.2 (fluorene:p-chlorobenzaldehyde)
- Catalyst : 20% w/w NaOH
- Solvent : Absolute ethanol (2500 L scale)
- Conditions : 30–40°C for 24 hours
- Yield : 68–72% (crude), improving to 89% after acetone recrystallization
Mechanistic Insights
The reaction proceeds via enolate formation at the 9-position of fluorene, followed by nucleophilic attack on the aldehyde carbonyl. Acidic workup induces dehydration to form the α,β-unsaturated ketone.
Acid-Catalyzed and Organocatalytic Methods
Boron Trifluoride-Etherate Mediated Synthesis
A modified approach using BF₃·OEt₂ in dichloromethane (DCM) achieves faster reaction times (45 minutes) at 45°C:
Optimized Parameters
| Variable | Value |
|---|---|
| Catalyst loading | 0.2 equivalents |
| Solvent | DCM |
| Temperature | 45°C |
| Yield | 53% (isolated) |
This method minimizes side products like di-adducts through controlled Lewis acid activation of the aldehyde.
N-Heterocyclic Carbene (NHC) Catalysis
Recent advances employ NHC catalysts in dimethyl sulfoxide (DMSO) for room-temperature synthesis:
Key Advantages
- Solvent : Anhydrous DMSO
- Catalyst : NHC A (10 mol%)
- Reaction time : 12 hours
- Yield : 82% (purified by flash chromatography)
NHCs enhance reaction selectivity by stabilizing intermediates through non-covalent interactions, as evidenced by single-crystal XRD analysis of analogous compounds.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Large-scale manufacturing (246 kg/batch) utilizes:
Critical Parameters
- Solvent recovery : 90% acetone reuse rate
- Crystallization : Controlled cooling at 10°C/h to 0–5°C
- Purity control : Hot filtration removes insoluble impurities prior to crystallization
Economic Considerations
| Factor | Cost Impact |
|---|---|
| Raw materials | 42% of total cost |
| Energy consumption | 28% (reflux steps) |
| Waste treatment | 15% (HCl neutralization) |
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Base-catalyzed | 30–40 | 24 | 89 | 99.2 | Excellent |
| BF₃·OEt₂ | 45 | 0.75 | 53 | 98.5 | Moderate |
| NHC-catalyzed | 25 | 12 | 82 | 99.8 | Limited |
Key Observations
- Base-catalyzed methods remain dominant for industrial production due to cost-effectiveness.
- Organocatalytic approaches offer superior purity but require expensive catalysts.
- Acid-mediated reactions provide rapid synthesis at the expense of moderate yields.
Preliminary studies indicate UV irradiation (365 nm) reduces reaction times by 40% through excited-state catalysis.
Biocatalytic Routes
Engineered ketoreductases show potential for asymmetric synthesis of chiral derivatives, though yields remain <35% in current trials.
Solvent-Free Mechanochemistry
Ball-milling techniques achieve 74% yield in 2 hours, eliminating solvent waste.
Chemical Reactions Analysis
Types of Reactions
9-(p-Chlorobenzylidene)fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom in the p-chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include 9-(p-chlorobenzylidene)fluorenone or this compound carboxylic acid.
Reduction: Products may include 9-(p-chlorobenzyl)fluorene or this compound alcohol.
Substitution: Products depend on the nucleophile used, such as 9-(p-methoxybenzylidene)fluorene or 9-(p-ethoxybenzylidene)fluorene.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of 9-(p-Chlorobenzylidene)fluorene derivatives is their potential as anticancer agents. Research indicates that compounds derived from fluorene exhibit significant cytotoxic activity against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells. A study demonstrated that these derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby impeding cancer cell proliferation .
Table 1: Anticancer Activity of Fluorene Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,7-Dichloro-4-(2-substituted-amino acetyl)fluorene | A-549 | 12.5 | |
| 2,7-Dichloro-4-(2-substituted-amino acetyl)fluorene | MCF-7 | 15.0 |
Antimicrobial Properties
In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity. The structure-activity relationship (SAR) studies indicate that specific substitutions on the fluorene core enhance antibacterial and antifungal properties, making these compounds candidates for further development as antimicrobial agents .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the condensation of p-chlorobenzaldehyde with fluorene in the presence of a suitable catalyst. This reaction forms a Schiff base, which can be further modified to enhance its biological activity or material properties.
Common Reactions:
- Oxidation: Can yield more complex oxides.
- Reduction: Converts the aniline oxide back to the corresponding aniline.
- Substitution: Halogen substitution reactions can occur.
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives, including this compound, are integral in the development of organic light-emitting diodes due to their excellent photophysical properties. These compounds exhibit strong luminescence and high thermal stability, making them suitable for use in OLEDs and other optoelectronic devices .
Table 2: Optical Properties of Fluorene Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|
| This compound | 450 | 85 | |
| Other Fluorene Derivatives | Varies | Varies |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of fluorene derivatives against A-549 and MCF-7 cell lines. The results indicated that compounds with specific substitutions on the fluorene ring exhibited enhanced cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of fluorene derivatives. The results showed that compounds with a C=N linkage demonstrated significant antibacterial activity against pathogenic bacteria, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 9-(p-Chlorobenzylidene)fluorene depends on its specific application. In general, the compound can interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological or chemical activity.
Comparison with Similar Compounds
Structural and Electronic Differences
9-(p-Bromobenzylidene)fluorene
- Substituent : Bromine replaces chlorine on the benzylidene group.
- Synthesis : Prepared via condensation of fluorene with p-bromobenzaldehyde using sodium methoxide .
- Reactivity : Undergoes cyanation reactions without bromine substitution, demonstrating selectivity in nucleophilic attack .
- Melting Point : 148–149°C, slightly higher than its chloro analog .
9-(p-Nitrobenzylidene)fluorene
- Substituent : Nitro group instead of chlorine.
9-Benzylidene-9H-fluorene (Unsubstituted)
- Substituent : Lacks halogen or functional groups on the benzylidene ring.
- Biological Activity : Urea and thiourea derivatives of this compound show carbonic anhydrase inhibition (e.g., IC₅₀ = 21.4 μM for hCA I inhibition) .
9-(4-Pyridylmethylene)fluorene
- Substituent : Pyridyl group introduces nitrogen heteroatoms.
- Structural Feature: Non-planar aromatic rings (4° angle between fluorene and pyridyl planes), influencing crystal packing and solubility .
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
9-(p-Chlorobenzylidene)fluorene, a synthetic derivative of fluorene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorobenzylidene moiety that enhances its interaction with various biological targets, making it a subject of interest for research in antimicrobial, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its lipophilicity and potential bioactivity through various mechanisms of action.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of bacteria and cancer cells.
- Receptor Modulation : It can interact with receptors that play a role in inflammatory responses.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic functions.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, such as breast (MCF-7) and lung cancer cells. The proposed mechanism includes activation of caspase pathways and ROS generation.
Case Study: Breast Cancer Cell Line
A study on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM, indicating potent anticancer effects.
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Experimental models suggest it reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which are critical in chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of this compound through various assays:
- Neuroprotective Effects : Potential protective effects in neuronal cells have been observed, suggesting a role in neurodegenerative disease treatment.
- Ligand Interaction Studies : Modulation of enzyme/receptor activity has been documented, indicating its potential as a therapeutic agent.
- Antimicrobial Resistance Research : Structural modifications have been explored to enhance the compound's efficacy against resistant bacterial strains.
Table 2: Summary of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for 9-(p-Chlorobenzylidene)fluorene, and how can reaction byproducts be minimized?
A1. The synthesis of chloro-substituted fluorenes often involves condensation reactions between fluorenol derivatives and aromatic aldehydes. For example, 9-Chloro-9-p-X-phenylfluorenes can be prepared via chlorination of 9-p-X-phenyl-9-fluorenols, achieving yields up to 95% . Key parameters include:
- Temperature control : Reactions performed at 60–80°C in inert solvents (e.g., petroleum ether) reduce side reactions.
- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency.
- Byproduct analysis : GC-MS or HPLC should be used to monitor intermediates (e.g., unreacted fluorenols) and optimize purification steps (recrystallization or column chromatography) .
Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?
A2. Multimodal characterization is critical:
- Spectroscopic methods :
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities <1% .
- Melting point analysis : Compare observed values (e.g., 73–75°C) with literature to assess crystallinity .
Advanced Research Questions
Q. Q3. How does the p-chlorobenzylidene substituent influence the electronic and photophysical properties of fluorene derivatives?
A3. The electron-withdrawing Cl group alters conjugation and redox behavior:
- UV-Vis spectroscopy : Red shifts in absorption maxima indicate extended π-conjugation. For example, fluorene derivatives with halogen substituents show λmax shifts of 10–20 nm compared to unsubstituted analogs .
- Cyclic voltammetry : Cl substituents lower HOMO levels (-5.8 eV vs. -5.3 eV for unsubstituted fluorene), enhancing electron transport in optoelectronic devices .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and orbital localization on the chlorophenyl moiety .
Q. Q4. What strategies resolve contradictions in reported thermal stability data for fluorene-based polymers incorporating this compound?
A4. Discrepancies arise from varying curing conditions and substituent effects:
- Dynamic DSC : Compare glass transition temperatures (Tg) under inert vs. oxidative atmospheres. For bismaleimide resins, Tg increases by 20–30°C when cured at 250°C for 2 hours .
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (Td) >350°C indicate stability, but Cl substituents may reduce Td by 10–15°C due to C-Cl bond cleavage .
- Crosslinking density : Solid-state NMR quantifies network formation, which correlates with thermal resilience .
Q. Q5. How can environmental detection of fluorene derivatives, including this compound, be optimized in complex matrices?
A5. Analytical workflows for polycyclic aromatic hydrocarbons (PAHs) apply:
- Sample preparation : Solid-phase extraction (C18 cartridges) isolates derivatives from airborne particulates or diesel exhaust .
- GC-MS/MS : Use selective ion monitoring (SIM) for m/z 166 (fluorene base peak) and chlorine-specific isotopes (m/z 35/37) to distinguish from co-eluting PAHs .
- Limit of detection (LOD) : Achieve sub-ppb sensitivity via derivatization (e.g., acetylation) to enhance volatility .
Q. Q6. What mechanistic insights explain the photostability of this compound in optoelectronic applications?
A6. The Cl substituent mitigates photodegradation through:
- Radical scavenging : Chlorine atoms quench reactive oxygen species (ROS) generated under UV exposure .
- Excited-state dynamics : Time-resolved fluorescence shows shorter excited-state lifetimes (τ ≈ 2 ns) compared to non-halogenated analogs (τ ≈ 5 ns), reducing photooxidation .
- Accelerated aging tests : Exposure to 100 mW/cm² UV light for 500 hours reveals <5% efficiency loss in OLED devices .
Methodological Guidance
Q. Q7. What computational approaches predict solubility and partitioning behavior of this compound?
A7. Group contribution methods :
- Joback Method : Estimates normal boiling point (Tb) and critical properties for solubility modeling .
- McGowan Volume : Calculates hydrophobicity (logP ≈ 7.3), indicating high lipid membrane affinity .
- COSMO-RS : Simulates solvent-solute interactions; predicts higher solubility in toluene (≈15 mg/mL) vs. water (≈0.01 mg/mL) .
Q. Q8. How should researchers design experiments to study substituent effects on fluorene derivatives systematically?
A8. Adopt a Design of Experiments (DoE) framework:
- Variables : Vary substituent electronegativity (e.g., Cl, OCH₃, SCH₃) and position (para vs. meta) .
- Response surface methodology : Correlate substituent Hammett constants (σ) with properties like fluorescence quantum yield .
- High-throughput screening : Use robotic platforms to synthesize and test 50+ derivatives for structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
